molecular formula C21H26N2O3 B117224 N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide CAS No. 163336-51-4

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Cat. No.: B117224
CAS No.: 163336-51-4
M. Wt: 354.4 g/mol
InChI Key: CDUYORZAQRQNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as an intermediate in the synthesis of various insecticidal and pesticidal formulations . Its structure includes a tert-butyl group, a methoxy group, and a methylbenzoyl group, which contribute to its distinct reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine in the presence of a coupling agent . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the normal functioning of the insect’s nervous system .

Comparison with Similar Compounds

N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide in its applications and reactivity.

Properties

IUPAC Name

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUYORZAQRQNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.